molecular formula C24H27N3O4 B3412139 3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 923680-78-8

3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B3412139
CAS No.: 923680-78-8
M. Wt: 421.5 g/mol
InChI Key: DLNFAJHHGORMDU-UHFFFAOYSA-N
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Description

3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the propargyl group: This step involves the reaction of the piperazine derivative with propargyl bromide in the presence of a base such as potassium carbonate.

    Cyclization and functionalization: The final steps involve cyclization reactions to form the tricyclic core and subsequent functionalization to introduce the hydroxy and prop-2-yn-1-yloxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups in the tricyclic core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted propargyl derivatives.

Scientific Research Applications

3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. These targets may include:

    Neurotransmitter Receptors: The compound may bind to and modulate the activity of receptors such as GABA or serotonin receptors, influencing neurological pathways.

    Enzymes: It may inhibit or activate certain enzymes, altering metabolic pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: shares similarities with other piperazine derivatives and tricyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[2-[4-(2-hydroxy-3-prop-2-ynoxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-2-15-31-17-19(28)16-26-11-9-25(10-12-26)13-14-27-23(29)20-7-3-5-18-6-4-8-21(22(18)20)24(27)30/h1,3-8,19,28H,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNFAJHHGORMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 5
3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 6
3-(2-{4-[2-hydroxy-3-(prop-2-yn-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

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